molecular formula C6H8N4O2 B13297902 N'-Hydroxy-6-methoxypyridazine-3-carboximidamide

N'-Hydroxy-6-methoxypyridazine-3-carboximidamide

Cat. No.: B13297902
M. Wt: 168.15 g/mol
InChI Key: FAGICXQOTKQBNK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-6-methoxypyridazine-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines . Substitution reactions can result in a variety of substituted pyridazine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-6-methoxypyridazine-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxycarboximidamide groups allows for a wide range of chemical modifications and interactions .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

N'-hydroxy-6-methoxypyridazine-3-carboximidamide

InChI

InChI=1S/C6H8N4O2/c1-12-5-3-2-4(8-9-5)6(7)10-11/h2-3,11H,1H3,(H2,7,10)

InChI Key

FAGICXQOTKQBNK-UHFFFAOYSA-N

Isomeric SMILES

COC1=NN=C(C=C1)/C(=N/O)/N

Canonical SMILES

COC1=NN=C(C=C1)C(=NO)N

Origin of Product

United States

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